molecular formula C2H6 B1595105 Ethane-d1 CAS No. 5505-49-7

Ethane-d1

Cat. No.: B1595105
CAS No.: 5505-49-7
M. Wt: 31.08 g/mol
InChI Key: OTMSDBZUPAUEDD-MICDWDOJSA-N
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Description

Ethane-d1 is a deuterated form of ethane, where one hydrogen atom is replaced by a deuterium atom. This compound is represented by the chemical formula C2H5D. Deuterium is an isotope of hydrogen, containing one proton and one neutron, making it twice as heavy as a regular hydrogen atom. This compound is used in various scientific research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethane-d1 can be synthesized through several methods. One common method involves the reaction of ethyl iodide with deuterium gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres. Another method involves the deuteration of ethane using deuterium gas in the presence of a platinum catalyst at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves the catalytic exchange of hydrogen atoms in ethane with deuterium atoms. This process is carried out in a high-pressure reactor with a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium. The reaction is typically conducted at temperatures ranging from 100-200°C and pressures of 10-20 atmospheres.

Chemical Reactions Analysis

Types of Reactions

Ethane-d1 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form deuterated ethanol (C2H5OD) or deuterated acetic acid (C2D3COOD) under controlled conditions.

    Reduction: this compound can be reduced to form deuterated methane (CD4) using strong reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo halogenation reactions, where the deuterium atom is replaced by a halogen atom, such as chlorine or bromine, to form deuterated ethyl halides (C2H5ClD or C2H5BrD).

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Halogenation reagents include chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.

Major Products Formed

    Oxidation: Deuterated ethanol (C2H5OD), deuterated acetic acid (C2D3COOD).

    Reduction: Deuterated methane (CD4).

    Substitution: Deuterated ethyl halides (C2H5ClD, C2H5BrD).

Scientific Research Applications

Ethane-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

    Chemistry: this compound is used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.

    Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: this compound is used in magnetic resonance imaging (MRI) as a contrast agent due to its distinct magnetic properties.

    Industry: It is used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethane-d1 involves the replacement of a hydrogen atom with a deuterium atom, which affects the vibrational frequencies and bond strengths of the molecule. This isotopic substitution can influence reaction rates and pathways, making this compound a valuable tool in studying reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction or application being studied.

Comparison with Similar Compounds

Ethane-d1 can be compared with other deuterated hydrocarbons, such as:

    Mthis compound (CD3H): A deuterated form of methane with one deuterium atom.

    Propane-d1 (C3H7D): A deuterated form of propane with one deuterium atom.

    Butane-d1 (C4H9D): A deuterated form of butane with one deuterium atom.

Uniqueness

This compound is unique due to its specific isotopic substitution, which provides distinct advantages in studying reaction mechanisms and pathways. Its relatively simple structure and well-characterized properties make it a valuable compound in various scientific research applications.

Properties

IUPAC Name

deuterioethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6/c1-2/h1-2H3/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMSDBZUPAUEDD-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90970405
Record name (~2~H_1_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

31.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-49-7
Record name Ethane-d1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505497
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_1_)Ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90970405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5505-49-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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